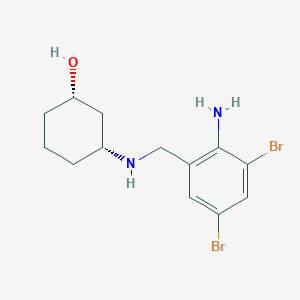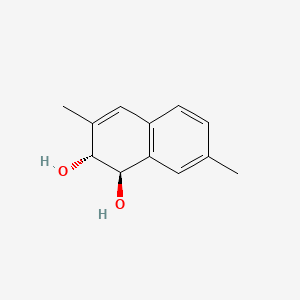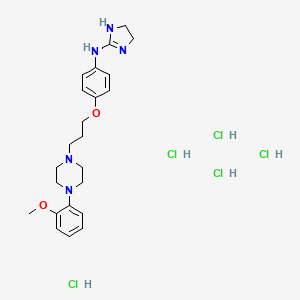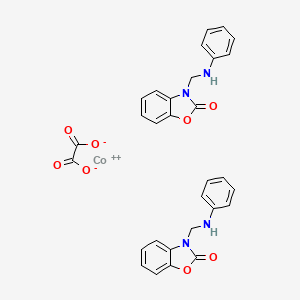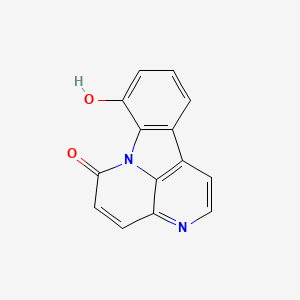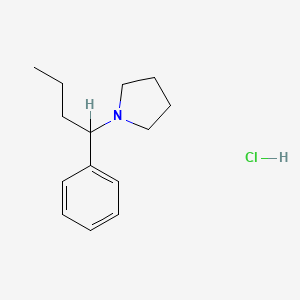
3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) is a heterocyclic organic compound It is known for its unique structure, which includes a triazolium ring and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a benzylmethylamine derivative to form the azo compound.
Cyclization: The azo compound undergoes cyclization with a suitable reagent to form the triazolium ring.
Methylation: The final step involves the methylation of the triazolium ring to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
Oxidation: Oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biological marker and in drug development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azo linkage and triazolium ring play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium acetate
- 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium chloride
Uniqueness
Compared to similar compounds, 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) is unique due to its specific methyl sulphate counterion, which can influence its solubility, stability, and reactivity in various applications.
Properties
CAS No. |
84000-80-6 |
|---|---|
Molecular Formula |
C18H21N6.CH3O4S C19H24N6O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-benzyl-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;methyl sulfate |
InChI |
InChI=1S/C18H21N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)19-20-18-21-24(3)14-23(18)2;1-5-6(2,3)4/h4-12,14H,13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZMMZSBLNZPKANM-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



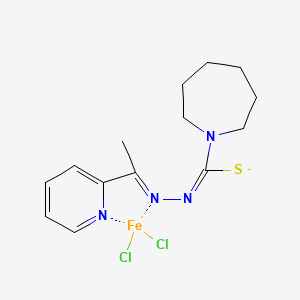
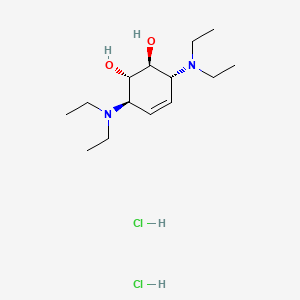
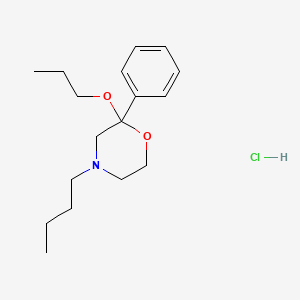

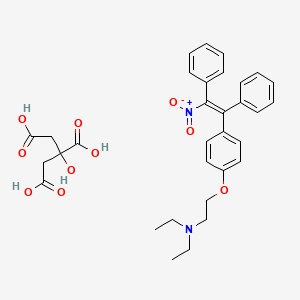
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
